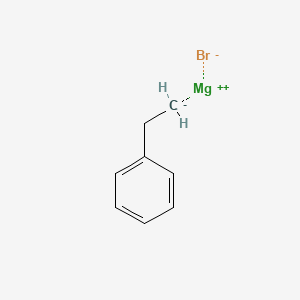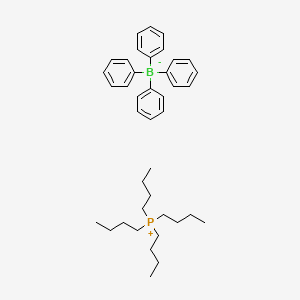![molecular formula C42H42Br2P2Pd B1590930 trans-Dibromo[bis(tri-o-tolilfosfina)]paladio(II) CAS No. 24554-43-6](/img/structure/B1590930.png)
trans-Dibromo[bis(tri-o-tolilfosfina)]paladio(II)
Descripción general
Descripción
trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II): is a coordination compound with the molecular formula C42H42Br2P2Pd and a molecular weight of 874.96 g/mol. This compound is known for its use as a catalyst in various chemical reactions, particularly in cross-coupling reactions.
Aplicaciones Científicas De Investigación
trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) is widely used in scientific research due to its efficiency as a catalyst in cross-coupling reactions. Its applications include:
Chemistry: : Used in the synthesis of complex organic molecules.
Biology: : Employed in the modification of biomolecules for research purposes.
Medicine: : Utilized in the development of pharmaceuticals through the formation of carbon-carbon bonds.
Industry: : Applied in the production of materials with specific properties, such as polymers and electronic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) typically involves the reaction of palladium(II) chloride with tri-o-tolylphosphine in the presence of bromine. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the solvent used can vary, but common choices include dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure consistent quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) is primarily used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
In Suzuki-Miyaura coupling reactions, common reagents include boronic acids or boronic esters, and the reaction is typically carried out in the presence of a base (e.g., sodium carbonate or potassium phosphate) and a solvent such as water or ethanol.
Major Products Formed
The major products of these reactions are biaryl compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Mecanismo De Acción
The mechanism by which trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) exerts its catalytic effect involves the coordination of the palladium center to the substrates, facilitating the formation of new bonds. The molecular targets and pathways involved include the activation of the palladium center and the subsequent transfer of groups between the substrates.
Comparación Con Compuestos Similares
trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) is similar to other palladium-based catalysts used in cross-coupling reactions, such as cis-Dichlorobis(triphenylphosphine)platinum(II) and bis(triphenylphosphine)palladium(II) chloride . its unique structure and reactivity profile make it particularly effective in certain types of reactions.
List of Similar Compounds
cis-Dichlorobis(triphenylphosphine)platinum(II)
bis(triphenylphosphine)palladium(II) chloride
bis(triphenylphosphine)nickel(II) chloride
Propiedades
IUPAC Name |
dibromopalladium;tris(2-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H21P.2BrH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGDXSRZWBHNIC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Br[Pd]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42Br2P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570419 | |
| Record name | Dibromopalladium--tris(2-methylphenyl)phosphane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
875.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24554-43-6 | |
| Record name | Dibromopalladium--tris(2-methylphenyl)phosphane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24554-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


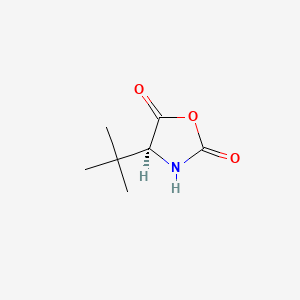

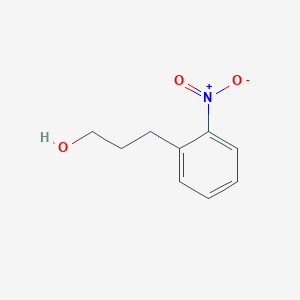


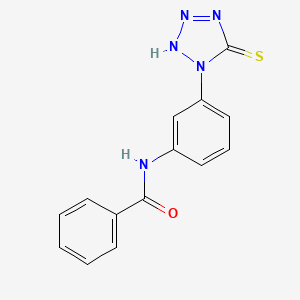


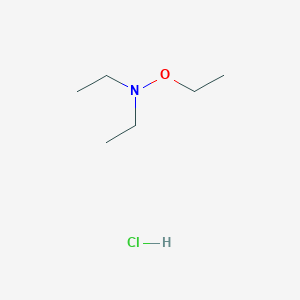
![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)

